molecular formula C10H12N2O B12856139 N-(2-Aminophenyl)cyclopropanecarboxamide

N-(2-Aminophenyl)cyclopropanecarboxamide

Cat. No.: B12856139
M. Wt: 176.21 g/mol
InChI Key: CUGKPVFQDPSPIT-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)cyclopropanecarboxamide is an organic compound with the molecular formula C10H12N2O It is characterized by the presence of a cyclopropane ring attached to a carboxamide group, which is further connected to a 2-aminophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminophenyl)cyclopropanecarboxamide can be achieved through several methods. One efficient method involves the reaction of N-(2-aminophenyl)benzamide with phenyl isocyanate. This process involves a sequential nucleophilic/intramolecular addition followed by transamidation . The reaction is typically carried out under mild conditions, making it practical and atom-economical.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of organic synthesis and scale-up processes can be applied. These methods would likely involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminophenyl)cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

N-(2-Aminophenyl)cyclopropanecarboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and protein binding.

    Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism by which N-(2-Aminophenyl)cyclopropanecarboxamide exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. Detailed studies on its mechanism of action are necessary to fully understand its effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-Aminophenyl)cyclopropanecarboxamide
  • N-(2-Cyanophenyl)cyclopropanecarboxamide

Uniqueness

N-(2-Aminophenyl)cyclopropanecarboxamide is unique due to the position of the amino group on the phenyl ring, which can influence its reactivity and interactions with other molecules. This structural feature distinguishes it from similar compounds and may confer specific advantages in certain applications.

Properties

Molecular Formula

C10H12N2O

Molecular Weight

176.21 g/mol

IUPAC Name

N-(2-aminophenyl)cyclopropanecarboxamide

InChI

InChI=1S/C10H12N2O/c11-8-3-1-2-4-9(8)12-10(13)7-5-6-7/h1-4,7H,5-6,11H2,(H,12,13)

InChI Key

CUGKPVFQDPSPIT-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(=O)NC2=CC=CC=C2N

Origin of Product

United States

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